molecular formula C14H21N B13260992 N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline

N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline

Cat. No.: B13260992
M. Wt: 203.32 g/mol
InChI Key: YZWCOKKFVLHQJU-UHFFFAOYSA-N
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Description

N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline is an organic compound that belongs to the class of anilines Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring This compound is notable for its unique structural features, including a cyclopropyl group and an isopropyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl ethyl bromide and 2-isopropylaniline.

    Nucleophilic Substitution: The cyclopropyl ethyl bromide undergoes a nucleophilic substitution reaction with 2-isopropylaniline in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the desired this compound.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitro compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated or alkylated aniline derivatives.

Scientific Research Applications

N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways involving aromatic amines.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic amine group can form hydrogen bonds or engage in π-π interactions with target molecules, influencing their activity. Additionally, the cyclopropyl and isopropyl groups may contribute to the compound’s binding affinity and specificity by providing steric hindrance or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-2-(propan-2-yl)aniline: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.

    N-(1-Cyclopropylethyl)-2-methylaniline: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic characteristics.

    N-(1-Cyclopropylethyl)-2-(tert-butyl)aniline: Contains a tert-butyl group, which introduces more steric bulk compared to the isopropyl group.

Uniqueness

N-(1-Cyclopropylethyl)-2-(propan-2-yl)aniline is unique due to the presence of both cyclopropyl and isopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

N-(1-cyclopropylethyl)-2-propan-2-ylaniline

InChI

InChI=1S/C14H21N/c1-10(2)13-6-4-5-7-14(13)15-11(3)12-8-9-12/h4-7,10-12,15H,8-9H2,1-3H3

InChI Key

YZWCOKKFVLHQJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(C)C2CC2

Origin of Product

United States

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